![molecular formula C10H15BrN2 B1294164 5-Bromo-4-hexylpyrimidine CAS No. 951884-38-1](/img/structure/B1294164.png)
5-Bromo-4-hexylpyrimidine
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Overview
Description
5-Bromo-4-hexylpyrimidine is a chemical compound with the molecular formula C10H15BrN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-hexylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromine atom at the 5th position and a hexyl group at the 4th position .Physical And Chemical Properties Analysis
5-Bromo-4-hexylpyrimidine has a molecular weight of 243.14 g/mol . It has a density of 1.3±0.1 g/cm³, a boiling point of 300.8±22.0 °C at 760 mmHg, and a flash point of 135.7±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Gene Expression Analysis & Genotyping Workflow
“5-Bromo-4-hexylpyrimidine” is used in laboratory applications, specifically in the field of gene expression analysis and genotyping workflow . These processes involve studying the activity of genes and identifying genetic variations, respectively. The compound could potentially be used as a reagent or a part of a larger molecular structure in these analyses.
Electron-Induced Decomposition Studies
Research has been conducted on the electron-induced decomposition of “5-Bromo-4-hexylpyrimidine” derivatives . These studies are important in understanding the behavior of such compounds under the influence of electrons, which can have implications in various fields such as radiation therapy.
Use in Synthesis of N-Heteroaryl Substituted Derivatives
“5-Bromo-4-hexylpyrimidine” has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This highlights its potential use in organic synthesis and the development of new compounds.
Microwave Assisted Organic Synthesis (MAOS)
The compound has also been used in Microwave Assisted Organic Synthesis (MAOS) protocols . MAOS is a technique used in organic synthesis which involves the use of microwave radiation to heat reactions. The use of “5-Bromo-4-hexylpyrimidine” in such protocols suggests its potential as a reagent in organic synthesis.
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-hexylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYJYKUDFFKVKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650037 |
Source
|
Record name | 5-Bromo-4-hexylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-hexylpyrimidine | |
CAS RN |
951884-38-1 |
Source
|
Record name | 5-Bromo-4-hexylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-hexylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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